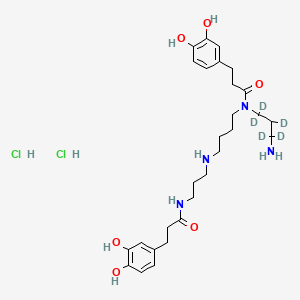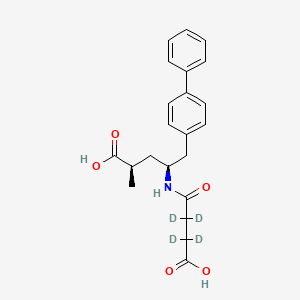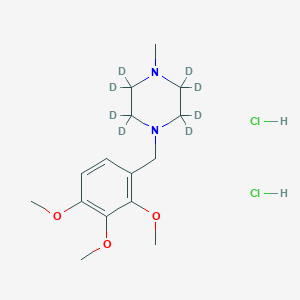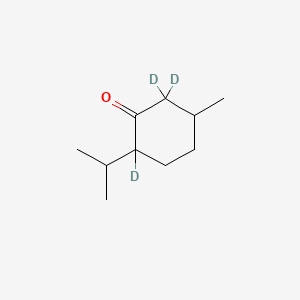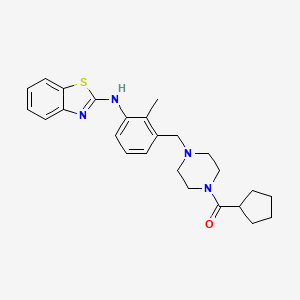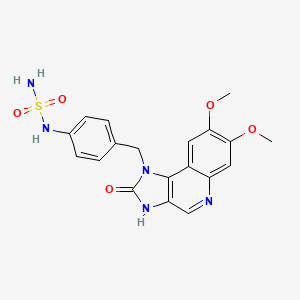
Pde4B/7A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4B/7A-IN-2 is a compound known for its inhibitory activity against phosphodiesterase 4B and phosphodiesterase 7A. These enzymes play a crucial role in the regulation of cyclic adenosine monophosphate levels within cells, which are important for various cellular processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde4B/7A-IN-2 involves the preparation of anilide and benzylamide derivatives of arylpiperazinylalkanoic acids. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Pde4B/7A-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Pde4B/7A-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase enzymes and their role in cellular processes.
Biology: Investigated for its effects on inflammation and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions involving inflammation, such as pulmonary fibrosis and chronic inflammatory diseases
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Pde4B/7A-IN-2 exerts its effects by inhibiting the activity of phosphodiesterase 4B and phosphodiesterase 7A. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn modulates various cellular pathways involved in inflammation and immune responses. The compound targets specific molecular pathways, including the cyclic adenosine monophosphate signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pde4B/7A-IN-2 include:
- Nerandomilast
- Zatolmilast
- Orismilast
- PF-07038124
Uniqueness
This compound is unique due to its dual inhibitory activity against both phosphodiesterase 4B and phosphodiesterase 7A, which provides a broader range of biological effects compared to compounds that target only one of these enzymes. This dual activity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C25H35N3O2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C25H35N3O2/c1-20(2)21-11-13-22(14-12-21)26-25(29)10-6-7-15-27-16-18-28(19-17-27)23-8-4-5-9-24(23)30-3/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,26,29) |
InChI Key |
QYHJCCPZZFERTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



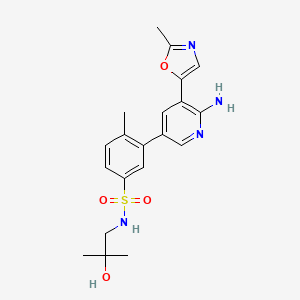

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
